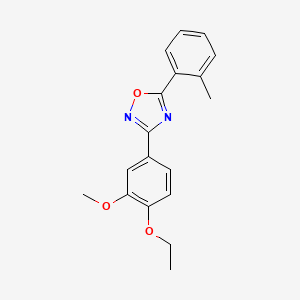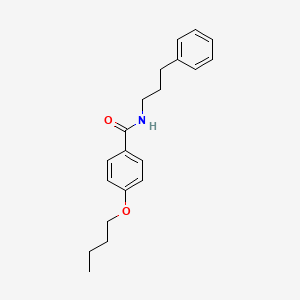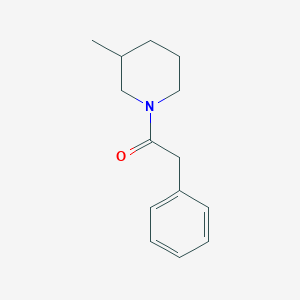![molecular formula C19H29ClN4O B5005521 N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine](/img/structure/B5005521.png)
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine is a complex organic compound that features a pyrazole ring, a furan ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting 5-chloro-1,3-dimethylpyrazole with appropriate reagents under controlled conditions.
Formation of the furan ring: The furan ring can be synthesized from 5-methylfuran through various organic reactions.
Formation of the piperidine ring: The piperidine ring can be synthesized from piperidine derivatives.
Coupling reactions: The final step involves coupling the pyrazole, furan, and piperidine rings through a series of reactions, including alkylation and methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole and piperidine rings.
Substitution: The compound can undergo substitution reactions, especially at the chloro group on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, the compound may be used in the study of enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicine, the compound may have potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring, a furan ring, and a piperidine ring
Properties
IUPAC Name |
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN4O/c1-14-5-6-17(25-14)12-24-9-7-16(8-10-24)11-22(3)13-18-15(2)21-23(4)19(18)20/h5-6,16H,7-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHDMNCRQHROSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)CN(C)CC3=C(N(N=C3C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005450.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide](/img/structure/B5005462.png)


![5-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5005484.png)

![2-chloro-N-[1-[(diethylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5005499.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5005517.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B5005523.png)
![(5Z)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5005530.png)
![N-(4-bromophenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B5005541.png)
![4-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5005548.png)
![5-bromo-N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5005560.png)
